molecular formula C15H26ClN3O3 B2896832 5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride CAS No. 2241128-72-1

5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride

Cat. No.: B2896832
CAS No.: 2241128-72-1
M. Wt: 331.84
InChI Key: LDLHAWQBGJSJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include a piperidine ring, an oxadiazole ring, and an ether group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an oxadiazole ring, and an ether group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazole, containing piperidine or pyrrolidine rings, exhibit strong antimicrobial activity. This includes studies on new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which have shown promising results against various microbial strains. The structural modifications in these compounds have been linked to their enhanced antimicrobial efficacy, providing insights into their potential use in combating microbial infections (K. Krolenko, S. Vlasov, I. A. Zhuravel, 2016), (H. Khalid et al., 2016).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from 1,2,4-oxadiazole structures has also been explored for their anti-inflammatory and analgesic properties. Studies have focused on synthesizing and evaluating these derivatives for their effectiveness in inhibiting cyclooxygenase enzymes and providing relief from pain and inflammation, showcasing their potential in medicinal chemistry and drug development (A. Abu‐Hashem et al., 2020).

Treatment of Cognitive Deficits

Specific oxadiazole derivatives have been identified as potent and selective partial agonists for the 5-HT4 receptor, showing promise in the treatment of cognitive deficits associated with Alzheimer's disease. The discovery and preclinical characterization of compounds like Usmarapride highlight the potential for these derivatives in offering disease-modifying effects and improving cognitive functions in affected individuals. This research underscores the importance of structural modifications for achieving desired pharmacological profiles and their implications for therapeutic interventions (R. Nirogi et al., 2021).

Future Directions

The future directions for this compound would likely involve further exploration of its potential biological activities and pharmaceutical applications, given the known activities of other piperidine and oxadiazole derivatives .

Properties

IUPAC Name

5-[4-(2-methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3.ClH/c1-19-11-6-15(4-7-16-8-5-15)14-17-13(18-21-14)12-2-9-20-10-3-12;/h12,16H,2-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHAWQBGJSJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNCC1)C2=NC(=NO2)C3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.